molecular formula C12H10N4O2 B2738420 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- CAS No. 1025724-89-3

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]-

Cat. No.: B2738420
CAS No.: 1025724-89-3
M. Wt: 242.238
InChI Key: QWZFMWVHODUYLO-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where 5-bromo-benzo dioxole is reacted with various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands . The reaction is carried out in the presence of cesium carbonate as the base in a toluene solvent at reflux temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- involves its interaction with molecular targets within cells. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound likely interacts with proteins involved in cell cycle regulation and apoptosis pathways, although the exact molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- is unique due to its combination of the benzodioxole and pyrazole rings, which confer specific chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest makes it a promising candidate for further research in anticancer drug development.

Biological Activity

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a carbonitrile group and a benzodioxole moiety. This unique structure is believed to contribute to its biological efficacy.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, derivatives similar to 1H-Pyrazole-4-carbonitrile have demonstrated significant inhibitory effects on various cancer cell lines:

  • Mechanisms of Action : The compound is thought to inhibit key signaling pathways involved in cancer proliferation. For example, it has been shown to target the fibroblast growth factor receptors (FGFRs), which are often aberrantly activated in cancers .
  • Case Studies : In vitro studies on lung and gastric cancer cells revealed that certain pyrazole derivatives exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects. Specifically, one derivative demonstrated an IC50 of 19 nM against NCI-H520 lung cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties:

  • Research Findings : Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in various models. Studies suggest that they can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Mechanism : The anti-inflammatory activity is often attributed to the modulation of signaling pathways such as NF-kB and MAPK, which play critical roles in inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively:

  • Efficacy Against Pathogens : Certain studies have reported that pyrazole compounds exhibit activity against a range of bacteria and fungi. For example, some synthesized pyrazoles demonstrated notable antifungal activity against various strains .

Summary of Biological Activities

Activity TypeSpecific ActionsReference
AntitumorInhibition of FGFRs; IC50 values < 20 nM
Anti-inflammatoryReduction of cytokine production
AntimicrobialEffective against multiple pathogens

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-4-9-6-15-16-12(9)14-5-8-1-2-10-11(3-8)18-7-17-10/h1-3,6H,5,7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZFMWVHODUYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(C=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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